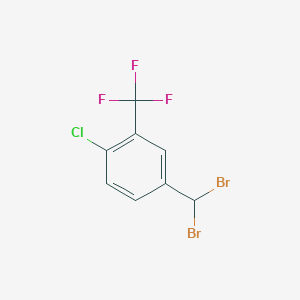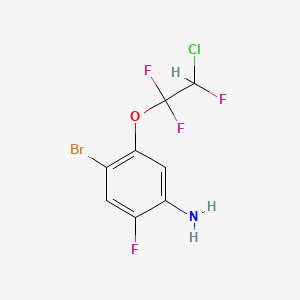
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98% (4-Bromo-5-C2TFEA) is a chemical compound with a wide range of applications in the scientific and medical fields. It is a halogenated aniline derivative that is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. 4-Bromo-5-C2TFEA is a colorless solid that is soluble in most organic solvents and has a melting point of 126°C.
Applications De Recherche Scientifique
4-Bromo-5-C2TFEA has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. In organic synthesis, 4-Bromo-5-C2TFEA is used in a variety of reactions such as the synthesis of heterocyclic compounds and the synthesis of polymers. In coordination chemistry, it is used as a ligand to form coordination complexes with transition metals. In biological research, it is used as a fluorescent dye to label proteins and other biomolecules.
Mécanisme D'action
4-Bromo-5-C2TFEA is a halogenated aniline derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In organic synthesis, 4-Bromo-5-C2TFEA is used as a nucleophile in a variety of reactions such as the synthesis of heterocyclic compounds and the synthesis of polymers. In coordination chemistry, it is used as a ligand to form coordination complexes with transition metals.
Biochemical and Physiological Effects
4-Bromo-5-C2TFEA is a halogenated aniline derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. However, its biochemical and physiological effects have not been extensively studied and are not well understood. It is known that 4-Bromo-5-C2TFEA is not toxic to humans and animals, but further research is needed to determine its potential effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-5-C2TFEA is a useful reagent in organic synthesis and coordination chemistry. It has several advantages over other reagents in terms of its reactivity, solubility, and stability. 4-Bromo-5-C2TFEA is highly reactive, making it suitable for use in a variety of reactions. It is also highly soluble in most organic solvents and has a high melting point, making it suitable for use in lab experiments. However, 4-Bromo-5-C2TFEA is also a strong oxidizing agent and is prone to decomposition, making it unsuitable for use in certain reactions.
Orientations Futures
The potential applications of 4-Bromo-5-C2TFEA in the scientific and medical fields are vast and the possibilities for future research are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of 4-Bromo-5-C2TFEA and its derivatives, the study of its biochemical and physiological effects, and the development of new uses for 4-Bromo-5-C2TFEA in the medical and scientific fields. Additionally, further research on the potential toxicity of 4-Bromo-5-C2TFEA is needed in order to determine its safety for use in lab experiments and medical applications.
Méthodes De Synthèse
4-Bromo-5-C2TFEA can be synthesized using a two-step procedure involving the reaction of 4-bromoaniline with 2-chloro-1,1,2-trifluoroethyl bromide followed by a reaction with 2-fluoroaniline. In the first step, 4-bromoaniline and 2-chloro-1,1,2-trifluoroethyl bromide are reacted in a solvent such as dichloromethane to form 4-bromo-2-chloro-1,1,2-trifluoroethyl aniline. In the second step, the intermediate aniline is reacted with 2-fluoroaniline in a solvent such as acetonitrile to form 4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline.
Propriétés
IUPAC Name |
4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF4NO/c9-3-1-4(11)5(15)2-6(3)16-8(13,14)7(10)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXRTNNELWNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

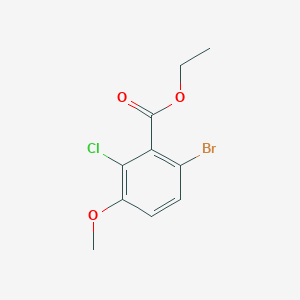
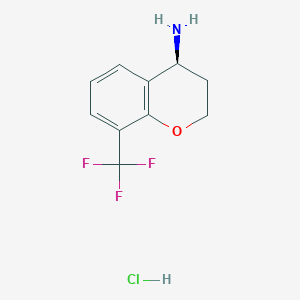
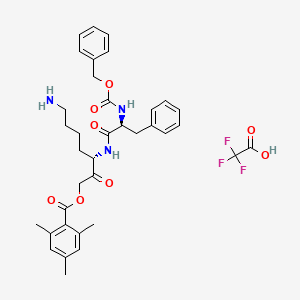
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)
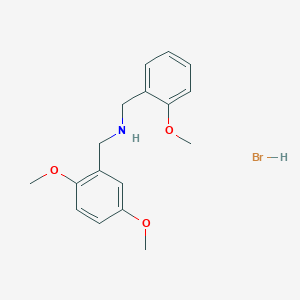
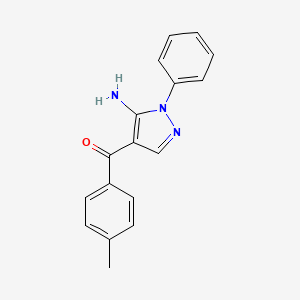
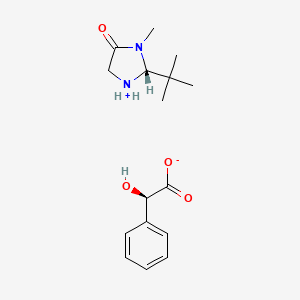
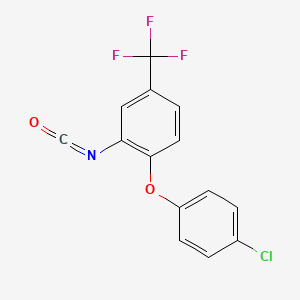
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)

